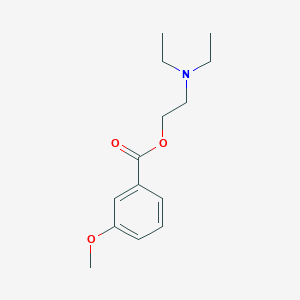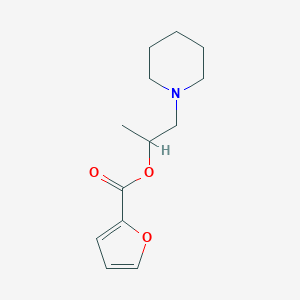![molecular formula C16H25NO3 B295127 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate is a chemical compound that has gained significant attention in recent years. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate is not fully understood. It is believed to act as a positive allosteric modulator of GABA(A) receptors, which are responsible for inhibitory neurotransmission in the brain. By enhancing the activity of these receptors, 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate may have a calming effect on the central nervous system.
Biochemical and Physiological Effects
In addition to its potential effects on GABA(A) receptors, 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate has been shown to have antioxidant properties and to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate. One area of interest is its potential use as a treatment for anxiety disorders or other psychiatric conditions. Another area of interest is its potential use as a radioprotective agent, which could be useful in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate involves the reaction of 4-ethoxybenzoic acid with tert-butyl(methyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions and yields a pure product that can be used for various applications.
Wissenschaftliche Forschungsanwendungen
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been investigated for its potential use as a radioprotective agent and as a modulator of GABA(A) receptors.
Eigenschaften
Molekularformel |
C16H25NO3 |
|---|---|
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C16H25NO3/c1-6-19-14-9-7-13(8-10-14)15(18)20-12-11-17(5)16(2,3)4/h7-10H,6,11-12H2,1-5H3 |
InChI-Schlüssel |
NHVLVOUDGSLZBZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)











